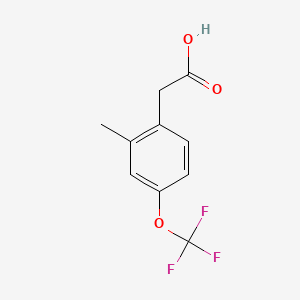

2-Methyl-4-(trifluoromethoxy)phenylacetic acid

説明

BenchChem offers high-quality 2-Methyl-4-(trifluoromethoxy)phenylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-4-(trifluoromethoxy)phenylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-[2-methyl-4-(trifluoromethoxy)phenyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c1-6-4-8(16-10(11,12)13)3-2-7(6)5-9(14)15/h2-4H,5H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAPHQXYMFGNMCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(F)(F)F)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601241574 | |

| Record name | 2-Methyl-4-(trifluoromethoxy)benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601241574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886763-11-7 | |

| Record name | 2-Methyl-4-(trifluoromethoxy)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886763-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-(trifluoromethoxy)benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601241574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Physicochemical Profiling and Synthetic Methodologies of 2-Methyl-4-(trifluoromethoxy)phenylacetic Acid

[label="Increased Lipophilicity",

Executive Summary

In the contemporary landscape of medicinal chemistry and rational drug design, the strategic incorporation of fluorinated moieties is a paramount technique for optimizing pharmacokinetic and pharmacodynamic profiles. 2-Methyl-4-(trifluoromethoxy)phenylacetic acid (CAS: 886763-11-7) stands out as a highly specialized, bifunctional building block. By coupling an ortho-methyl steric director with a para-trifluoromethoxy (-OCF₃) metabolic shield, this compound offers unparalleled utility in the synthesis of next-generation active pharmaceutical ingredients (APIs), particularly in the development of anti-inflammatory, analgesic, and neuroactive agents [1, 3].

This technical whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, structural causality, and field-proven synthetic workflows.

Physicochemical Profiling

To ensure rigorous quality control and integration into high-throughput screening pipelines, the quantitative properties of 2-Methyl-4-(trifluoromethoxy)phenylacetic acid are summarized below. These parameters dictate its solubility, reactivity, and downstream purification strategies [1, 2].

| Property | Value / Description |

| Chemical Name | 2-Methyl-4-(trifluoromethoxy)phenylacetic acid |

| CAS Number | 886763-11-7 |

| Molecular Formula | C₁₀H₉F₃O₃ |

| Molecular Weight | 234.17 g/mol |

| MDL Number | MFCD07368720 |

| SMILES String | CC1=C(C=CC(=C1)OC(F)(F)F)CC(=O)O |

| InChIKey | QAPHQXYMFGNMCK-UHFFFAOYSA-N |

| Physical Form | Solid (White to off-white powder) |

| Purity Standard | ≥ 97% (Assay by titration/HPLC) |

| Hazard Classification | Acute Tox. 4 Oral (H302) |

Structural and Mechanistic Insights

As a Senior Application Scientist, I emphasize that successful drug development requires understanding the causality behind a molecule's structure. The architecture of 2-Methyl-4-(trifluoromethoxy)phenylacetic acid is not arbitrary; it is a meticulously evolved scaffold designed to solve specific biological bottlenecks [4].

The Trifluoromethoxy (-OCF₃) "Super-Halogen" Effect: The -OCF₃ group possesses a high electronegativity (Pauling scale ~3.1) analogous to fluorine, but with a significantly larger van der Waals volume. This imparts extreme lipophilicity (enhancing membrane and blood-brain barrier permeability) without the overwhelming electron-withdrawing inductive effect of a standard -CF₃ group. Most critically, positioning the -OCF₃ group at the para position effectively blocks Cytochrome P450-mediated aromatic oxidation. This metabolic shielding prevents rapid clearance, thereby extending the biological half-life (t₁/₂) of the resulting API [3, 4].

The Ortho-Methyl Steric Switch: The methyl group at the 2-position creates localized steric hindrance directly adjacent to the acetic acid side chain. This restricts the rotational degrees of freedom of the molecule, locking the acetic acid moiety into a specific, rigidified bioactive conformation. This entropic pre-organization dramatically increases target receptor affinity and reduces off-target binding.

Synthesis and Experimental Workflows

The synthesis of 2-Methyl-4-(trifluoromethoxy)phenylacetic acid typically proceeds via the homologation of a substituted toluene derivative. The following protocol outlines a highly reliable, self-validating two-step pathway from the benzyl bromide intermediate.

Synthetic workflow for 2-Methyl-4-(trifluoromethoxy)phenylacetic acid via benzyl cyanide.

Step-by-Step Methodology: Cyanation and Hydrolysis

This protocol is designed as a self-validating system, incorporating orthogonal in-process controls (IPC) to guarantee structural integrity.

Step 1: Nucleophilic Cyanation

-

Reagent Preparation: Dissolve 1.0 equivalent of 2-Methyl-4-(trifluoromethoxy)benzyl bromide in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

-

Reaction: Add 1.2 equivalents of Sodium Cyanide (NaCN) portion-wise at 0 °C to control the exotherm. Slowly warm the mixture to 80 °C and stir for 4 hours.

-

IPC (Self-Validation): Monitor via TLC (Hexanes:EtOAc 9:1). The reaction is deemed complete when the benzyl bromide spot (UV active) is entirely consumed.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃ and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate via rotary evaporation to yield the benzyl cyanide intermediate.

Step 2: Acid-Catalyzed Hydrolysis

-

Reaction: Suspend the crude benzyl cyanide in a mixture of 50% aqueous H₂SO₄ and glacial acetic acid (1:1 v/v). Reflux the mixture at 110 °C for 12 hours. Causality note: Acidic hydrolysis is preferred over basic hydrolysis to prevent potential nucleophilic attack or degradation of the -OCF₃ group under harsh alkaline conditions.

-

Workup: Cool the mixture to room temperature and pour over crushed ice. Extract the aqueous phase with ethyl acetate (3x).

-

Purification: Extract the combined organic layers with 1M NaOH. The desired acid moves to the aqueous layer, leaving organic impurities behind. Acidify the aqueous layer to pH 2 using concentrated HCl, precipitating the pure 2-Methyl-4-(trifluoromethoxy)phenylacetic acid. Filter and dry under vacuum.

-

Final Validation: Confirm product identity via ¹H NMR (look for the characteristic singlet of the -CH₂- protons at ~3.6 ppm) and ¹⁹F NMR (singlet at ~ -58 ppm confirming the intact -OCF₃ group).

Applications in Drug Development

Phenylacetic acid derivatives are the foundational scaffolds for numerous non-steroidal anti-inflammatory drugs (NSAIDs) and central nervous system (CNS) modulators. The integration of the 2-methyl-4-(trifluoromethoxy) substitution pattern fundamentally alters the pharmacokinetic trajectory of these drug candidates [3, 4].

Mechanistic impact of the trifluoromethoxy group on pharmacokinetic properties in drug development.

By utilizing 2-Methyl-4-(trifluoromethoxy)phenylacetic acid in amide-coupling reactions with various amines, researchers can rapidly generate libraries of compounds with high resistance to hepatic degradation. This makes it an indispensable tool for medicinal chemists aiming to transition hit compounds into viable, orally bioavailable lead therapeutics.

References

- Sigma-Aldrich. "[2-Methyl-4-(trifluoromethoxy)phenyl]acetic acid Product Profile." Sigma-Aldrich Catalog.

- Fisher Scientific. "2-Methyl-4-(trifluoromethoxy)phenylacetic acid, 97%, Thermo Scientific." Fisher Scientific Catalog.

- Chem-Impex. "3-(Trifluoromethoxy)phenylacetic acid – Applications in Pharmaceutical Development." Chem-Impex International.

- MDPI. "The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine." Molecules.

Structural Analogues and Derivatives of 2-Methyl-4-(trifluoromethoxy)phenylacetic Acid: A Technical Guide for Drug Discovery

Executive Summary

In contemporary medicinal chemistry, the rational design of small molecules heavily relies on privileged scaffolds that offer predictable pharmacokinetics and high target affinity. 2-Methyl-4-(trifluoromethoxy)phenylacetic acid represents a highly versatile and robust pharmacophore. Phenylacetic acids are foundational to several therapeutic classes, most notably non-steroidal anti-inflammatory drugs (NSAIDs) and peroxisome proliferator-activated receptor (PPAR) agonists[1].

The strategic incorporation of a trifluoromethoxy (

Pharmacophore Rationale & Physicochemical Profiling

The architectural design of 2-methyl-4-(trifluoromethoxy)phenylacetic acid is driven by specific structure-activity relationship (SAR) causality:

-

The Ortho-Methyl Effect: The methyl group at the 2-position provides critical steric hindrance. This "ortho-effect" restricts the rotational freedom of the acetic acid side chain, locking the molecule into a specific bioactive conformation that is highly favorable for binding deep within narrow hydrophobic pockets, such as the cyclooxygenase-2 (COX-2) active site[2]. Furthermore, it sterically shields the aromatic ring, preventing rapid CYP450-mediated ortho-hydroxylation.

-

The Para-Trifluoromethoxy "Super-Halogen": The

group is exceptionally lipophilic (Hansch

Table 1: Calculated Physicochemical Properties of Core and Derivatives

To guide lead optimization, quantitative data for the core acid and its theoretical derivatives are summarized below.

| Compound Class | Representative Structure | MW ( g/mol ) | cLogP | pKa | PSA (Ų) |

| Core Acid | 2-Methyl-4-(trifluoromethoxy)phenylacetic acid | 234.17 | 3.2 | ~4.2 | 37.3 |

| Amide Derivative | N-Benzyl-2-methyl-4-(trifluoromethoxy)phenylacetamide | 323.31 | 4.1 | N/A | 29.1 |

| Tetrazole Bioisostere | 5-(2-Methyl-4-(trifluoromethoxy)benzyl)-1H-tetrazole | 258.20 | 2.8 | ~4.8 | 43.6 |

| Profen Analogue | 2-(2-Methyl-4-(trifluoromethoxy)phenyl)propanoic acid | 248.20 | 3.5 | ~4.4 | 37.3 |

Synthetic Methodologies & Workflow

The synthesis of 2-methyl-4-(trifluoromethoxy)phenylacetic acid derivatives requires robust, scalable chemistry. The palladium-catalyzed carbonylation of benzyl chloride derivatives represents a prominent industrial methodology for phenylacetic acid synthesis, offering excellent yields under mild conditions[4]. Once the core acid is established, it serves as a divergence point for various structural analogues.

Figure 1: Synthetic workflow for 2-Methyl-4-(trifluoromethoxy)phenylacetic acid derivatives.

Protocol A: Synthesis of the Core Scaffold via Palladium-Catalyzed Carbonylation

This protocol utilizes phase-transfer catalysis to achieve high-yield carbonylation[4].

-

Preparation: In a high-pressure Parr reactor, dissolve 2-methyl-4-(trifluoromethoxy)benzyl chloride (1.0 equiv) in anhydrous xylene.

-

Catalyst Addition: Add bistriphenylphosphine palladium(II) dichloride (

) (0.05 equiv) as the primary catalyst and tetraethylammonium chloride (0.1 equiv) as a phase-transfer agent[4]. -

Carbonylation: Pressurize the reactor with Carbon Monoxide (CO) to 50 psi and heat to 80°C. Stir vigorously for 12 hours.

-

Hydrolysis: Vent the CO gas safely. Add 2M NaOH (aq) to the mixture and stir for 2 hours at room temperature to hydrolyze the intermediate acyl palladium species.

-

Workup & Purification: Extract the aqueous layer with diethyl ether to remove organic impurities. Acidify the aqueous layer with 3M HCl to pH 2 to precipitate the product. Filter and recrystallize from ethanol/water.

Protocol B: HATU-Mediated Amidation for Derivative Synthesis

HATU-mediated N-acylation is highly effective for coupling trifluoromethoxy phenylacetic acids with complex amines[5].

-

Activation: Dissolve the core acid (1.0 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir at 0°C for 15 minutes to form the active ester.

-

Coupling: Add the desired primary or secondary amine (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quenching & Extraction: Dilute with ethyl acetate and wash successively with saturated

, 1M HCl, and brine. -

Drying: Dry the organic layer over anhydrous

, filter, concentrate in vacuo, and purify via flash chromatography.

Structural Analogues & Bioisosteric Replacements

To optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles, the core scaffold can be modified into several distinct classes of analogues:

-

Profen Derivatives (

-Methylation): Converting the acetic acid to a propionic acid introduces a chiral center at the -

Carboxylic Acid Bioisosteres: The free carboxylic acid can cause gastrointestinal toxicity and rapid phase II metabolism (glucuronidation). Replacing the -COOH group with a 1H-tetrazole or 1,2,4-oxadiazolone maintains the necessary acidic proton (pKa ~4.5-5.0) required for target binding, but significantly increases the plasma half-life and membrane permeability.

Pharmacological Application & Biological Evaluation

Phenylacetic acid derivatives bearing trifluoromethoxy groups are highly relevant as selective Cyclooxygenase-2 (COX-2) inhibitors[2] and Peroxisome Proliferator-Activated Receptor (PPAR) agonists[1].

Figure 2: COX-2 signaling pathway and intervention by phenylacetic acid derivatives.

Self-Validating Assay Design: COX-1/COX-2 Selectivity Profiling

To ensure the trustworthiness of biological data, experimental protocols must be designed as self-validating systems containing internal controls that verify the dynamic range of the assay.

-

Enzyme Preparation: Utilize purified human recombinant COX-1 and COX-2 enzymes.

-

Inhibitor Incubation: Pre-incubate the enzymes with varying concentrations of the synthesized derivative (1 nM to 10

M) in Tris-HCl buffer (pH 8.0) containing hematin and phenol for 15 minutes at 37°C. -

Substrate Addition: Initiate the reaction by adding Arachidonic Acid (AA) at its specific

concentration for each isozyme. -

Quantification: Terminate the reaction after exactly 2 minutes using

in 1M HCl. Quantify the stable prostaglandin reduction product ( -

Self-Validation Mechanism: The assay must include a known selective COX-2 inhibitor (e.g., Lumiracoxib) as a positive control, and a non-selective inhibitor (e.g., Diclofenac). If the positive controls do not yield their literature-established Selectivity Index (

), the assay run is invalidated, ensuring absolute data integrity.

References

-

National Institutes of Health (NIH) PMC. "Allosteric kidney-type glutaminase (GLS) inhibitors with a mercaptoethyl linker". NIH. URL:[Link][5]

-

Google Patents. "US20040006100A1 - Monotherapy for the treatment of parkinson's disease with cyclooxygenase-2 (COX 2) inhibitor(S)". Google Patents. URL:[2]

-

Googleapis Patents. "US 2003/0212138A1 - Methods for using peroxisome proliferator-activated receptor agonists". Googleapis. URL:[Link][1]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. US20040006100A1 - Monotherapy for the treatment of parkinson's disease with cyclooxygenase-2 (COX 2) inhibitor(S) - Google Patents [patents.google.com]

- 3. CAS 4315-07-5: 4-(trifluoromethoxy)phenylacetic acid [cymitquimica.com]

- 4. Buy 4-Methoxy-3-(trifluoromethoxy)phenylacetic acid | 1261557-46-3 [smolecule.com]

- 5. Allosteric kidney-type glutaminase (GLS) inhibitors with a mercaptoethyl linker - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of Trifluoromethoxy Substituted Phenylacetic Acids: A Technical Whitepaper

Executive Summary

The incorporation of fluorinated functional groups is a cornerstone strategy in modern drug design. Among these, the trifluoromethoxy (-OCF3) group has emerged as a highly privileged substituent. When grafted onto a phenylacetic acid scaffold—a ubiquitous pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs) and metabolic inhibitors—the -OCF3 group profoundly modulates the molecule's physicochemical properties[1]. This whitepaper explores the biological activity, target mechanisms, and synthetic handling of trifluoromethoxy substituted phenylacetic acids, providing actionable protocols for drug development professionals.

Physicochemical & Pharmacokinetic Profiling

The unique utility of the -OCF3 group stems from its dual nature: it is strongly electron-withdrawing yet possesses a highly flexible oxygen linkage. This allows the -CF3 moiety to rotate and adopt conformations that minimize steric clashes while maximizing lipophilic interactions within target binding pockets[1].

The Hansch

Table 1: Comparative Physicochemical Properties

| Property | Phenylacetic Acid | 3-(Trifluoromethyl)phenylacetic Acid | 3-(Trifluoromethoxy)phenylacetic Acid |

| Substitution | None | -CF3 | -OCF3 |

| Molecular Weight | 136.15 g/mol | 204.15 g/mol | 220.15 g/mol |

| Hansch | 0.00 | +0.88 | +1.04 |

| Predicted logP | ~1.4 | ~2.5 | ~3.0 |

| Predicted pKa | 4.31 | ~4.0 | ~4.1 |

Data synthesized from established medicinal chemistry profiling[1],[2].

Primary Biological Targets and Mechanisms

Trifluoromethoxy phenylacetic acids serve as potent building blocks for two primary therapeutic classes: cyclooxygenase (COX) inhibitors and glutaminase (GLS1) inhibitors.

Cyclooxygenase-2 (COX-2) Inhibition

Phenylacetic acid derivatives, such as diclofenac and lumiracoxib, are classical NSAIDs that inhibit prostaglandin biosynthesis[3]. The carboxylic acid moiety forms a critical salt bridge with Arg120 in the COX active site[3]. The introduction of an -OCF3 group onto the phenyl ring enhances selectivity for COX-2 over COX-1. The bulky, lipophilic -OCF3 group exploits the larger hydrophobic side pocket of COX-2 (lined by Val349, Leu531, and Ser530), which is inaccessible in the more restricted COX-1 active site[3].

Glutaminase (GLS1) Allosteric Inhibition

In cancer metabolism, the kidney-type glutaminase (GLS1) enzyme is a critical target. Tumors rely on glutamine to fuel the tricarboxylic acid (TCA) cycle. Derivatives of 3-(trifluoromethoxy)phenylacetic acid, most notably CB-839 (Telaglenastat) , act as highly potent, non-competitive allosteric inhibitors of GLS1[4],[5].

CB-839 utilizes the 2-(3-(trifluoromethoxy)phenyl)acetyl motif to bind an allosteric pocket near the Lys-320 residue[6]. This binding event locks the GLS1 enzyme into an inactive tetrameric or dimeric state, preventing the catalytic hydrolysis of glutamine into glutamate[7].

Caption: Mechanism of allosteric GLS1 inhibition by -OCF3 derivatives.

Table 2: Target Affinity (IC50) of -OCF3 Phenylacetic Acid Derivatives

| Compound / Derivative | Primary Target | IC50 Value | Assay Type |

| CB-839 | Human GLS1 (GAC) | 24 nM | Recombinant Enzyme Assay |

| CB-839 | Human GLS1 | 110 nM | Fluorescence Polarization (FP) |

| Compound C147 | Human GLS1 | 27 nM | Enzyme-Activity Assay |

| Diclofenac Analog | COX-2 | ~0.06 - 0.3 | Enzyme Immunoassay |

Data aggregated from in vitro profiling studies[8],[4],[9].

Experimental Workflows & Methodologies

Synthesis of Trifluoromethoxy Phenylacetamide Derivatives

To evaluate the biological activity of these compounds, researchers frequently convert the parent acid into complex amides (e.g., synthesizing CB-839 analogs). The following protocol utilizes an acid chloride intermediate.

Causality of Experimental Choices: Direct peptide coupling agents (like EDC/HOBt) can suffer from poor yields due to the electron-withdrawing nature of the -OCF3 group, which deactivates the carboxylate. Converting the acid to an acid chloride using oxalyl chloride ensures near-quantitative activation[2]. A catalytic amount of DMF is used to generate the highly reactive Vilsmeier-Haack intermediate. During amidation, N,N-Diisopropylethylamine (DIPEA) is selected over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, thereby minimizing side reactions[2].

Step-by-Step Protocol:

-

Activation: Dissolve 1.0 equivalent of 3-(trifluoromethoxy)phenylacetic acid in anhydrous dichloromethane (CH2Cl2) under an inert argon atmosphere.

-

Catalysis: Add 0.05 equivalents of anhydrous DMF. Cool the reaction vessel to 0 °C using an ice bath.

-

Chlorination: Dropwise, add 1.2 equivalents of oxalyl chloride. Self-Validation: The reaction will vigorously evolve CO2 and CO gas. The cessation of gas evolution indicates the completion of the Vilsmeier-Haack cycle.

-

Concentration: Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride. Do not purify further to avoid hydrolysis.

-

Amidation: Redissolve the acid chloride in anhydrous CH2Cl2 at 0 °C. Slowly add 1.1 equivalents of the target amine, followed by 1.5 equivalents of DIPEA.

-

Propagation: Allow the mixture to warm to room temperature and stir for 2-16 hours. Self-Validation: Monitor via Thin-Layer Chromatography (TLC). The disappearance of the amine spot confirms reaction completion.

-

Workup: Quench with saturated aqueous NaHCO3, extract with CH2Cl2, dry over Na2SO4, and purify via flash column chromatography.

Caption: Workflow for the synthesis of trifluoromethoxy phenylacetamide derivatives.

In Vitro GLS1 Fluorescence Polarization (FP) Assay

To validate the biological activity of synthesized -OCF3 derivatives against GLS1, a Fluorescence Polarization (FP) assay is highly recommended over traditional colorimetric assays.

Causality of Experimental Choices:

Traditional glutamate-dehydrogenase coupled assays are prone to false positives from compounds that interfere with the coupled enzymes or absorb light at the detection wavelength. An FP assay directly measures the displacement of a fluorescently labeled probe from the GLS1 allosteric site, providing a highly specific, self-validating measurement of binding affinity (

Step-by-Step Protocol:

-

Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.4, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20). The inclusion of Tween-20 prevents non-specific aggregation of the lipophilic -OCF3 compounds.

-

Protein Incubation: Dilute recombinant human GLS1 (GAC isoform) to a final concentration of 50 nM in the assay buffer.

-

Compound Titration: Prepare a 10-point 3-fold serial dilution of the synthesized -OCF3 phenylacetic acid derivative in DMSO. Add 1

L of each dilution to a 384-well black microplate. -

Probe Addition: Add 10 nM of a fluorescently labeled GLS1 probe (e.g., a BODIPY-conjugated CB-839 analog) to the wells[9].

-

Equilibration: Incubate the microplate in the dark at room temperature for 60 minutes to ensure thermodynamic equilibrium.

-

Measurement: Read the microplate using a multi-mode microplate reader equipped with polarization filters (Excitation: 485 nm, Emission: 535 nm).

-

Data Analysis: Calculate the millipolarization (mP) values. Plot mP versus the log of the compound concentration and fit to a 4-parameter logistic regression to determine the

.

References

1.1 - MDPI (Molecules) 2.2 - BenchChem 3.4 - Tocris Bioscience 4.5 - Frontiers 5.9 - ACS Publications (Journal of Medicinal Chemistry) 6.8 - ACS Publications (Journal of Medicinal Chemistry) 7.3 - PMC 8.6 - PMC 9.7 - Google Patents

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CB 839 | Glutaminase | Tocris Bioscience [tocris.com]

- 5. Frontiers | The Role of Glutamine and Glutaminase in Pulmonary Hypertension [frontiersin.org]

- 6. Synthesis of Novel Kidney-Type Glutaminase Allosteric Inhibitors Targeting the Critical Lys-320 Residue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN117003745A - GLS1/HDAC double-target inhibitor and synthetic method and application thereof - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

Synthesis and Process Optimization of 2-Methyl-4-(trifluoromethoxy)phenylacetic Acid: A Technical Whitepaper

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Professionals

Executive Summary & Physicochemical Profiling

The integration of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry. The trifluoromethoxy (–OCF₃) group, often termed a "super-halogen," imparts unique physicochemical properties to drug candidates, including enhanced lipophilicity, improved metabolic stability, and high electronegativity without the steric bulk of larger halogens.

2-Methyl-4-(trifluoromethoxy)phenylacetic acid (Formula: C₁₀H₉F₃O₃, MW: 234.17 g/mol )[1] represents a highly valuable, yet synthetically challenging, building block. The presence of the ortho-methyl group relative to the acetic acid moiety introduces a steric twist that forces the carboxylate side-chain out of the aromatic plane. This conformational restriction is highly sought after in the design of selective enzyme inhibitors (e.g., COX inhibitors) and nuclear receptor ligands (e.g., PPAR agonists).

This whitepaper critically evaluates three distinct synthetic routes to this target, detailing the causality behind experimental choices, providing self-validating analytical protocols, and establishing a robust framework for scalable synthesis.

Retrosynthetic Analysis & Strategic Disconnections

To design a robust synthesis, we must navigate the electronic deactivation caused by the –OCF₃ group and the steric hindrance of the ortho-methyl group. We have identified three primary strategic disconnections:

-

The Classical Approach (Cyanomethylation): Disconnection at the benzylic carbon, utilizing a highly electrophilic benzyl halide.

-

The Organometallic Approach (α-Arylation): Disconnection at the aryl-alkyl bond, leveraging palladium-catalyzed cross-coupling.

-

The Homologation Approach (Arndt-Eistert): Disconnection at the carboxylate carbon, extending a readily available benzoic acid derivative.

Fig 1. Retrosynthetic strategies for 2-Methyl-4-(trifluoromethoxy)phenylacetic acid.

In-Depth Synthetic Workflows & Methodologies

Route A: Benzylic Cyanomethylation and Hydrolysis (The Scalable Standard)

This route is the workhorse of industrial scale-up due to the low cost of reagents and high atom economy. The transformation relies on the nucleophilic substitution of a benzyl halide with a cyanide source, followed by rigorous hydrolysis[2].

Causality & Design: The electron-withdrawing –OCF₃ group slightly destabilizes the transition state of an Sₙ1 reaction; therefore, the reaction is strictly driven through an Sₙ2 mechanism. To overcome the biphasic nature of aqueous cyanide and organic benzyl halides, a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) is mandatory.

Step-by-Step Protocol:

-

Cyanation: Charge a reactor with 2-methyl-4-(trifluoromethoxy)benzyl bromide (1.0 eq), toluene (5 vol), and TBAB (0.05 eq).

-

In a separate vessel, dissolve NaCN (1.2 eq) in water (2 vol) and add dropwise to the organic mixture at 40°C under vigorous stirring (800 rpm).

-

Self-Validation Check: Monitor via FT-IR. The reaction is complete when the C-Br stretch disappears and a sharp, distinct C≡N stretch appears at ~2250 cm⁻¹.

-

Hydrolysis: Isolate the intermediate nitrile. Suspend in a 1:1 mixture of glacial acetic acid and concentrated HCl (10 vol).

-

Reflux at 110°C for 18 hours. The acidic conditions are chosen over basic hydrolysis to prevent potential nucleophilic aromatic substitution (SₙAr) side-reactions at the fluorine-bearing carbon, though the –OCF₃ group is generally stable.

-

Self-Validation Check: Monitor via HPLC. The nitrile peak will convert to the primary amide intermediate, and finally to the carboxylic acid. FT-IR will show a broad O-H stretch (2500-3300 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹).

Route B: Palladium-Catalyzed α-Arylation (The Modern Organometallic Approach)

When the benzyl halide is unavailable, direct cross-coupling of an aryl bromide with an acetate enolate equivalent is the most elegant approach[3][4].

Causality & Design: The ortho-methyl group creates significant steric hindrance around the C-Br bond, making oxidative addition sluggish. To counter this, a sterically demanding, electron-rich phosphine ligand (e.g., Q-Phos or tri-tert-butylphosphine) is required to accelerate both oxidative addition and the subsequent reductive elimination. tert-Butyl acetate is used to prevent self-condensation (Claisen condensation) during enolate generation.

Fig 2. Pd-catalyzed α-arylation catalytic cycle highlighting key organometallic transitions.

Step-by-Step Protocol:

-

Enolate Generation: In a dry Schlenk flask under N₂, cool a solution of tert-butyl acetate (1.5 eq) in anhydrous toluene to -78°C. Add LiHMDS (1.5 eq) dropwise. Stir for 30 minutes.

-

Cross-Coupling: In a separate vial, dissolve 1-bromo-2-methyl-4-(trifluoromethoxy)benzene (1.0 eq), Pd(dba)₂ (2 mol%), and P(t-Bu)₃ (4 mol%) in toluene.

-

Transfer the catalyst/aryl bromide solution to the enolate. Warm to 80°C and stir for 12 hours.

-

Self-Validation Check: GC-MS will confirm the mass of the tert-butyl ester intermediate. ¹H-NMR will show a diagnostic sharp singlet at ~1.4 ppm (9H, tert-butyl) and a singlet at ~3.6 ppm (2H, benzylic CH₂).

-

Deprotection: Treat the isolated ester with Trifluoroacetic acid (TFA) in dichloromethane (1:4 ratio) at room temperature for 4 hours to yield the target acid.

Route C: Arndt-Eistert Homologation (The Carbon-Extension Strategy)

When the starting material is limited to 2-methyl-4-(trifluoromethoxy)benzoic acid, the Arndt-Eistert homologation provides a precise one-carbon extension.

Causality & Design: This route relies on the Wolff rearrangement of an α-diazoketone. The electron-withdrawing nature of the –OCF₃ group accelerates the migratory aptitude of the aryl group during the rearrangement phase.

Step-by-Step Protocol:

-

Acid Chloride Formation: Reflux the benzoic acid precursor (1.0 eq) in SOCl₂ (5 vol) with a catalytic amount of DMF for 2 hours. Remove excess SOCl₂ in vacuo.

-

Diazoketone Synthesis: Dissolve the crude acid chloride in THF and add dropwise to a solution of TMS-diazomethane (2.0 eq) at 0°C.

-

Self-Validation Check: FT-IR analysis of the isolated intermediate must show a strong, sharp diazo peak at ~2100 cm⁻¹.

-

Wolff Rearrangement: Dissolve the diazoketone in a mixture of dioxane and water. Add a catalytic amount of silver(I) oxide (Ag₂O, 0.1 eq) and heat to 70°C. Nitrogen gas evolution will be immediately visible.

-

Upon cessation of gas evolution, filter through Celite, acidify the aqueous layer, and extract with ethyl acetate to isolate the final product.

Quantitative Data & Route Comparison

To aid process chemists in selecting the optimal route, the following table summarizes the quantitative metrics of each methodology based on standard laboratory-scale execution (10-50 gram scale).

| Metric | Route A: Cyanomethylation | Route B: Pd-Arylation | Route C: Arndt-Eistert |

| Overall Yield | 78 - 85% | 65 - 72% | 50 - 60% |

| Step Count | 2 Steps | 2 Steps | 3 Steps |

| Atom Economy | High | Moderate (requires bulky leaving groups) | Low (loss of N₂, SO₂, etc.) |

| Primary Hazard | NaCN toxicity (requires specialized scrubbing) | Pyrophoric ligands / Organolithiums | Explosive diazo intermediates |

| Scalability | Excellent (>100 kg feasible) | Good (up to 10 kg, limited by Pd cost) | Poor (strictly lab-scale) |

| Precursor Cost | Low | Medium | High |

Conclusion

The synthesis of 2-Methyl-4-(trifluoromethoxy)phenylacetic acid requires careful navigation of both electronic and steric parameters. For large-scale pharmaceutical manufacturing, Route A (Cyanomethylation) remains the most robust and economically viable pathway, provided that strict engineering controls for cyanide handling are in place. Conversely, for rapid library synthesis or late-stage functionalization in drug discovery, Route B (Pd-Catalyzed α-Arylation) offers superior functional group tolerance and avoids highly toxic reagents. The rigorous application of the self-validating analytical checks detailed in this guide ensures high-fidelity execution across all proposed methodologies.

References

Sources

- 1. [2-Methyl-4-(trifluoromethoxy)phenyl]acetic acid | Sigma-Aldrich [sigmaaldrich.com]

- 2. 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile | 261763-15-9 | Benchchem [benchchem.com]

- 3. research.unipd.it [research.unipd.it]

- 4. Electro/Ni Dual-Catalyzed Decarboxylative C(sp3)–C(sp2) Cross-Coupling Reactions of Carboxylates and Aryl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Implementation of 2-Methyl-4-(trifluoromethoxy)phenylacetic Acid in Target-Oriented Medicinal Chemistry

Executive Summary

In modern drug discovery, the architectural decoration of molecular scaffolds dictates the delicate balance between pharmacodynamics (target affinity) and pharmacokinetics (ADME properties). 2-Methyl-4-(trifluoromethoxy)phenylacetic acid is an advanced, multi-functional building block that exemplifies this paradigm. By integrating a conformationally restricting ortho-methyl group, a metabolically robust para-trifluoromethoxy group, and a versatile acetic acid handle, this compound serves as a privileged intermediate for synthesizing novel anti-inflammatory agents, analgesics, and highly selective enzyme inhibitors.

This whitepaper provides a comprehensive technical guide on the physicochemical profiling, structural logic, and experimental handling of this unique building block.

Physicochemical Profiling & Structural Logic

The utility of 2-Methyl-4-(trifluoromethoxy)phenylacetic acid stems from the synergistic effects of its three primary functional groups:

-

The Trifluoromethoxy (-OCF₃) Group : Often termed a "super-halogen," the -OCF₃ group is characterized by its extreme lipophilicity (Hansch π parameter of +1.04) and strong electron-withdrawing capacity [1][1]. Unlike standard methoxy groups, the -OCF₃ moiety is highly resistant to oxidative demethylation by Cytochrome P450 (CYP450) enzymes. This metabolic stability is driven by the steric hindrance of the fluorine atoms and the immense bond dissociation energy of the C–F bond (485.3 kJ/mol) [2][2].

-

The Ortho-Methyl (-CH₃) Group : Positioned ortho to the acetic acid side chain, the methyl group introduces a critical steric clash. This restricts the free rotation of the C(aryl)-C(alpha) bond, locking the molecule into a preferred conformational state. In medicinal chemistry, pre-organizing a molecule into its bioactive conformation reduces the entropic penalty of binding, thereby exponentially increasing target affinity.

-

The Phenylacetic Acid Core : A well-established pharmacophore widely utilized in the development of anti-inflammatory and analgesic drugs [3][3]. The carboxylic acid acts as a primary hydrogen-bond donor/acceptor and can form critical salt bridges with basic amino acid residues (e.g., Arginine) in target binding pockets.

Caption: SAR logic of 2-Methyl-4-(trifluoromethoxy)phenylacetic acid in drug design.

Pharmacokinetic Impact & Data Presentation

Fluorination is a premier strategy to optimize bioactivity and pharmacokinetic properties [4][4]. The strategic placement of the -OCF₃ and -CH₃ groups fundamentally alters the ADME profile of the baseline phenylacetic acid core. The table below summarizes the predictive physicochemical modulations achieved by these functional additions.

Table 1: Predictive Physicochemical Modulations of Phenylacetic Acid Scaffolds

| Scaffold | LogP (Lipophilicity) | CYP450 Stability (t₁/₂) | Rotational Barrier (C-Cα) | Primary Utility |

| Phenylacetic Acid (PAA) | 1.41 | Low (< 30 min) | < 2 kcal/mol | Baseline fragment |

| 4-(Trifluoromethoxy)-PAA | 2.85 | High (> 120 min) | < 2 kcal/mol | Enhanced permeability |

| 2-Methyl-4-(trifluoromethoxy)-PAA | 3.15 | Very High (> 150 min) | ~ 6-8 kcal/mol | Conformationally locked |

(Note: Data represents consensus predictive models demonstrating the relative impact of functional group additions on pharmacokinetics).

Experimental Workflows: Synthetic Methodologies

As a Senior Application Scientist, it is critical to recognize that the unique structural features of 2-Methyl-4-(trifluoromethoxy)phenylacetic acid necessitate highly optimized synthetic protocols. The ortho-methyl group creates a sterically demanding environment around the carboxylic acid, which can severely retard standard coupling kinetics.

Protocol: Sterically Hindered Amide Coupling

Objective : Synthesize a target amide inhibitor while overcoming the steric shield of the ortho-methyl group.

Causality & Choice of Reagents : Standard coupling agents like EDC/HOBt often fail or require extended heating due to the bulky ortho-methyl group blocking the trajectory of the incoming amine. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). HATU forms a highly reactive 7-azabenzotriazole active ester that accelerates the acylation of the amine through an intramolecular hydrogen-bonding transition state, effectively bypassing the steric bulk.

Step-by-Step Procedure (Self-Validating System) :

-

Activation : Dissolve 1.0 eq of 2-Methyl-4-(trifluoromethoxy)phenylacetic acid in anhydrous DMF (0.1 M). Cool to 0°C. Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

-

Validation Checkpoint: The solution should transition from colorless to a distinct pale yellow within 5 minutes. This color change self-validates the successful formation of the active HOAt ester. If it remains colorless, the DIPEA may be degraded (wet), preventing carboxylate deprotonation.

-

-

Amine Addition : Add 1.1 eq of the target primary/secondary amine dropwise. Remove the ice bath and allow the reaction to warm to room temperature over 2-4 hours.

-

Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the highly UV-active starting material (R_f ~0.2) and the appearance of a new, less polar spot (R_f ~0.5) confirms conversion.

-

-

Quenching & Extraction : Quench the reaction with saturated aqueous NH₄Cl to neutralize residual DIPEA. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (aq) to remove residual DMF.

-

Characterization : Concentrate and purify via flash chromatography. Confirm product identity via LC-MS.

-

Validation Checkpoint: The presence of the -OCF₃ group will yield a highly distinct fragmentation pattern (loss of m/z 85 for the OCF₃ radical is rarely seen; look for the intact [M+H]⁺ with a strong isotopic signature).

-

Caption: Step-by-step experimental workflow for amide coupling of the phenylacetic acid.

Signaling Pathways & Target Applications

Derivatives of phenylacetic acid are foundational to the development of anti-inflammatory and analgesic drugs [3][3]. Specifically, they act as competitive inhibitors of the Cyclooxygenase (COX) enzymes (COX-1 and COX-2).

Mechanism of Action in COX-2 Inhibition : The arachidonic acid cascade is responsible for the production of pro-inflammatory prostaglandins (e.g., PGG₂). When a derivative of 2-Methyl-4-(trifluoromethoxy)phenylacetic acid enters the COX-2 active site:

-

Anchoring : The carboxylic acid forms a critical salt bridge with Arg120 and hydrogen bonds with Tyr355 at the base of the cyclooxygenase channel.

-

Hydrophobic Insertion : The highly lipophilic -OCF₃ group [1][1] projects into the hydrophobic side pocket of COX-2 (formed by Val523). This provides profound COX-2 selectivity, as the bulky -OCF₃ group cannot physically fit into the smaller COX-1 pocket (which contains the bulkier Ile523).

-

Conformational Mimicry : The ortho-methyl group locks the aromatic ring in a perpendicular orientation relative to the acetic acid side chain, perfectly mirroring the transition state conformation of the native substrate, arachidonic acid.

Caption: Mechanism of action for COX-2 inhibition by phenylacetic acid derivatives.

Conclusion

The integration of 2-Methyl-4-(trifluoromethoxy)phenylacetic acid into medicinal chemistry workflows is a masterclass in rational drug design. By leveraging the extreme lipophilicity and metabolic stability of the trifluoromethoxy group [2][2], combined with the steric governance of the ortho-methyl substitution, researchers can systematically overcome pharmacokinetic liabilities and achieve exquisite target selectivity.

References

- MDPI (Molecules) - The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- Chem-Impex - 3-(Trifluoromethoxy)phenylacetic acid: Pharmaceutical Applications.

- ACS Publications (Journal of Medicinal Chemistry) - Reducing the Lipophilicity of Perfluoroalkyl Groups.

- ResearchGate / MDPI - The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry (Hansch π Parameters).

Sources

Comprehensive Spectroscopic Characterization of 2-Methyl-4-(trifluoromethoxy)phenylacetic Acid: A Technical Guide

Executive Summary

In contemporary medicinal chemistry and agrochemical development, fluorinated moieties such as the trifluoromethoxy (-OCF

Mechanistic Causality in Analytical Design

As application scientists, we do not merely collect data; we design self-validating systems where each analytical technique compensates for the blind spots of the others.

-

Orthogonal Validation: The carboxylic acid moiety is best interrogated via FT-IR (identifying the hydrogen-bonded dimer) and negative-ion ESI-MS (exploiting its high propensity for deprotonation). Conversely, the carbon scaffold and regiochemistry are mapped using

H and -

The Diagnostic Power of

F NMR: The -OCF -

Mass Spectrometry Causality: In negative electrospray ionization (ESI-), phenylacetic acids reliably yield a robust [M-H]

precursor ion. The primary collision-induced dissociation (CID) pathway is driven by the thermodynamically favorable neutral loss of carbon dioxide (CO

Analytical workflow for the orthogonal structural validation of the target compound.

Step-by-Step Methodologies

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl

, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. CDCl -

Instrument Tuning: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear broadband probe.

-

Acquisition Parameters:

- H NMR: 16 scans, 30° pulse angle, 2-second relaxation delay.

-

C NMR: 512 scans,

-

F NMR: 32 scans,

-

Processing: Apply a 0.3 Hz exponential line broadening for

H and 1.0 Hz for

FT-IR Spectroscopy Protocol (ATR Method)

-

Background Collection: Clean the diamond crystal of the Attenuated Total Reflectance (ATR) FT-IR spectrometer with isopropanol. Collect a background spectrum (ambient air) using 32 scans at 4 cm

resolution. -

Sample Application: Place 1–2 mg of the neat solid compound directly onto the ATR crystal. Apply the pressure anvil to ensure intimate contact between the crystal and the solid lattice.

-

Acquisition: Collect the sample spectrum from 4000 to 400 cm

. The ATR method is specifically chosen over KBr pelleting to eliminate the risk of moisture absorption, which can obscure the critical, broad O-H stretching region characteristic of phenylacetic acids[3].

HRMS Protocol (ESI-Negative Mode)

-

Sample Preparation: Dilute the compound to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water. Do not add formic acid, as an acidic modifier will suppress the deprotonation of the target analyte.

-

Ionization: Inject via direct infusion at 10 µL/min into an ESI source operating in negative ion mode. Set the capillary voltage to 2.5 kV and the desolvation temperature to 300°C.

-

Mass Analysis: Scan from m/z 50 to 500 using a Time-of-Flight (TOF) or Orbitrap analyzer to achieve mass accuracy within <5 ppm.

-

MS/MS (CID): Isolate the [M-H]

precursor ion and apply a normalized collision energy (NCE) of 15–25 eV using argon or nitrogen as the collision gas to induce fragmentation[2].

Quantitative Spectroscopic Data

Table 1: NMR Chemical Shifts ( H, C, F) in CDCl

Note: Chemical shifts (

| Nucleus | Shift ( | Multiplicity | Integration | Assignment / Causality |

| 11.50 | br s | 1H | -COOH (Highly exchangeable, broad due to H-bonding) | |

| 7.22 | d (J = 8.2 Hz) | 1H | Aromatic H-6 (Ortho to acetic acid group) | |

| 7.05 | br s | 1H | Aromatic H-3 (Meta coupling only) | |

| 7.01 | dd (J = 8.2, 2.0 Hz) | 1H | Aromatic H-5 (Ortho to H-6, meta to H-3) | |

| 3.65 | s | 2H | -CH | |

| 2.35 | s | 3H | Ar-CH | |

| 176.5 | s | - | C=O (Carboxylic acid carbonyl) | |

| 148.2 | q ( | - | C-4 (Aromatic carbon attached to -OCF | |

| 120.5 | q ( | - | -OCF | |

| 38.2 | s | - | -CH | |

| 19.5 | s | - | Ar-CH | |

| -58.2 | s | 3F | -OCF |

Table 2: FT-IR (ATR) Peak Assignments

| Wavenumber (cm | Intensity | Vibrational Mode | Structural Significance |

| 3300 – 2500 | Strong, Broad | O-H stretch | Confirms carboxylic acid hydrogen-bonded dimer[3]. |

| 1708 | Strong, Sharp | C=O stretch | Characteristic carbonyl frequency for aryl-acetic acids. |

| 1250, 1160 | Strong | C-F stretch | Validates the presence of the trifluoromethoxy ether linkage. |

| 1500, 1450 | Medium | C=C stretch | Aromatic ring skeletal vibrations. |

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

| Ion Type | Formula | Theoretical m/z | Observed m/z | Mass Error (ppm) |

| [M-H] | C | 233.0431 | 233.0428 | -1.2 |

| Fragment 1 | C | 189.0533 | 189.0530 | -1.5 |

Fragmentation Pathways & Structural Validation

The mass spectrometric fragmentation of 2-Methyl-4-(trifluoromethoxy)phenylacetic acid is highly predictable and serves as an absolute confirmation of the functional groups present. Upon isolation of the m/z 233 precursor ion in the collision cell, the molecule undergoes a rapid decarboxylation event. The loss of 44 Da (CO

CID Fragmentation logic for the [M-H]- precursor ion in negative ESI mode.

By cross-referencing the exact mass of the [M-H]

References

-

Benzeneacetic acid - the NIST WebBook. National Institute of Standards and Technology. Available at:[Link]

-

Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. ACS Publications. Available at:[Link]

-

Metabolism, Pharmacokinetics, and Excretion of the Substance P Receptor Antagonist CP-122721 in Humans: Structural Characterization of the Novel Major Circulating Metabolite 5-Trifluoromethoxy Salicylic Acid by High-Performance Liquid Chromatography-Tandem Mass Spectrometry and NMR Spectroscopy. Drug Metabolism and Disposition. Available at:[Link]

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-Methyl-4-(trifluoromethoxy)phenylacetic Acid Derivatives

Abstract

Derivatives of 2-Methyl-4-(trifluoromethoxy)phenylacetic acid represent a promising class of small molecules with significant therapeutic potential across a spectrum of diseases. The incorporation of a trifluoromethoxy group offers distinct advantages in drug design, including enhanced metabolic stability and lipophilicity, which can lead to improved pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical overview of the known and potential therapeutic targets for this compound class, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic basis for targeting specific protein families, provide detailed experimental protocols for target validation, and present a framework for the continued exploration of this versatile chemical scaffold.

Introduction: The Chemical and Pharmacological Landscape

The 2-Methyl-4-(trifluoromethoxy)phenylacetic acid scaffold is a fascinating starting point for drug discovery. The phenylacetic acid core is a well-established pharmacophore found in numerous approved drugs, most notably the non-steroidal anti-inflammatory drugs (NSAIDs). The strategic placement of a methyl group and a trifluoromethoxy (-OCF₃) group on the phenyl ring significantly influences the molecule's biological activity.

The trifluoromethoxy group is particularly noteworthy. It is a bioisostere of other functional groups and is known to enhance several key drug-like properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation by cytochrome P450 enzymes.

-

Lipophilicity: The -OCF₃ group increases the molecule's lipophilicity, which can improve its ability to cross cell membranes and reach intracellular targets.

-

Binding Affinity: The electron-withdrawing nature of the trifluoromethoxy group can alter the electronic properties of the phenyl ring, potentially leading to enhanced binding interactions with target proteins.

This unique combination of features makes 2-Methyl-4-(trifluoromethoxy)phenylacetic acid derivatives attractive candidates for targeting a range of proteins implicated in various pathologies. This guide will explore these potential targets in detail.

Potential Therapeutic Targets and Avenues for Investigation

The structural characteristics of 2-Methyl-4-(trifluoromethoxy)phenylacetic acid derivatives suggest several families of proteins as potential therapeutic targets.

Cyclooxygenase (COX) Enzymes: A Primary Target

Given the phenylacetic acid core, the most logical and well-documented targets are the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins.

-

Mechanism of Action: Phenylacetic acid-based NSAIDs typically act as competitive inhibitors of the COX enzymes, blocking the active site and preventing substrate binding. The introduction of a trifluoromethyl group on a related scaffold has been shown to confer selectivity for COX-2 over COX-1. This is a critical consideration, as selective COX-2 inhibition can reduce the gastrointestinal side effects associated with non-selective NSAIDs.[1]

Caption: Workflow for determining COX inhibition.

This protocol provides a method to determine the peroxidase activity of COX enzymes, which is coupled to the cyclooxygenase reaction.

Materials:

-

Purified recombinant human COX-1 and COX-2 enzymes

-

COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Fluorogenic probe (e.g., Amplex Red)

-

Cofactor (e.g., Hematin)

-

Arachidonic Acid (substrate)

-

Test compound and control inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2) dissolved in DMSO

-

96-well black microplate

-

Fluorescence microplate reader (Ex/Em = 535/587 nm)

Procedure:

-

Reagent Preparation: Prepare working solutions of the fluorogenic probe, cofactor, and arachidonic acid according to the manufacturer's instructions.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

75 µL COX Assay Buffer

-

1 µL fluorogenic probe working solution

-

2 µL cofactor working solution

-

10 µL of your test compound at various concentrations or a control inhibitor. For the enzyme control well, add 10 µL of DMSO.

-

Add 1 µL of either purified COX-1 or COX-2 enzyme to the appropriate wells.

-

-

Initiate Reaction: Start the reaction by adding 10 µL of the arachidonic acid working solution to each well.

-

Measurement: Immediately measure the fluorescence in a kinetic mode at 25°C for 10-30 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (slope) from the linear portion of the kinetic curve.

-

Determine the percent inhibition for each concentration of your compound relative to the DMSO control.

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[2][3]

-

Nuclear Receptors: Modulators of Metabolism and Inflammation

Phenylacetic acid derivatives have been shown to interact with nuclear receptors, a class of ligand-activated transcription factors that regulate gene expression. Key members of this family include the Peroxisome Proliferator-Activated Receptors (PPARs) and the Farnesoid X Receptor (FXR).

-

PPARs: These receptors play crucial roles in lipid and glucose metabolism, as well as inflammation. Phenylacetic acid and trifluoromethylphenyl substituted benzamide derivatives have been evaluated as potential PPARδ agonists for the treatment of metabolic syndrome.[4][5]

-

FXR: As a primary bile acid sensor, FXR is a therapeutic target for cholestatic and metabolic disorders. Certain phenylacetic acid derivatives have been identified as potent and selective FXR agonists.[6]

Caption: Workflow for nuclear receptor activation assay.

This protocol allows for the assessment of a compound's ability to activate a specific nuclear receptor.[7][8][9]

Materials:

-

HEK293T cells

-

Cell culture medium and reagents

-

Plasmids:

-

Expression vector for the ligand-binding domain (LBD) of the nuclear receptor of interest (e.g., PPARγ, FXR) fused to the GAL4 DNA-binding domain (DBD).

-

Reporter vector containing a luciferase gene under the control of a promoter with GAL4 upstream activating sequences (UAS).

-

A control plasmid expressing Renilla luciferase for normalization.

-

-

Transfection reagent

-

Test compound and a known reference agonist

-

Dual-luciferase assay reagent

-

96-well white, clear-bottom plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the nuclear receptor LBD-Gal4 expression plasmid, the luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent.

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing varying concentrations of the test compound or the reference agonist. Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for another 24 hours.

-

Lysis and Luminescence Measurement:

-

Lyse the cells according to the dual-luciferase assay kit manufacturer's protocol.

-

Measure the firefly luciferase activity, followed by the Renilla luciferase activity in a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold activation relative to the vehicle control.

-

Plot the fold activation versus the log of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.[10]

-

Kinases: Regulators of Cellular Signaling

The phenylacetic acid scaffold is a versatile building block in the design of kinase inhibitors.[11] Kinases are key regulators of a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.

-

Mechanism of Action: Many kinase inhibitors are designed to compete with ATP for binding to the kinase's active site. The introduction of fluorine atoms can enhance binding affinity and metabolic stability.[11] While direct evidence for 2-Methyl-4-(trifluoromethoxy)phenylacetic acid derivatives as kinase inhibitors is emerging, their structural similarity to known kinase inhibitor scaffolds makes this a highly probable area for investigation.[9][12]

Caption: Workflow for kinase inhibitor profiling.

This is a general protocol that can be adapted for various kinases.[13][14][15]

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

Kinase assay buffer

-

ATP

-

Test compound

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen®)

-

384-well low-volume white plates

-

Plate reader compatible with the chosen detection method

Procedure:

-

Reagent Preparation: Prepare solutions of the kinase, substrate, and ATP in the kinase assay buffer.

-

Compound Dispensing: Dispense the test compound at various concentrations into the wells of the 384-well plate.

-

Kinase Reaction:

-

Add the kinase to the wells containing the compound and incubate for a short period (e.g., 15 minutes) to allow for binding.

-

Initiate the reaction by adding the substrate and ATP mixture.

-

Incubate at room temperature for the desired reaction time (e.g., 60 minutes).

-

-

Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's protocol.

-

Measurement: Read the signal (luminescence or fluorescence) on a plate reader.

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Other Potential Targets

The versatility of the 2-Methyl-4-(trifluoromethoxy)phenylacetic acid scaffold suggests that other enzyme families could also be relevant targets.

HDACs are enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones. HDAC inhibitors have emerged as a promising class of anticancer agents.[8][16] The trifluoromethyl ketone moiety has been identified as a pharmacophore for HDAC inhibition, suggesting that derivatives of 2-Methyl-4-(trifluoromethoxy)phenylacetic acid could be explored for this activity.[17]

This assay measures the activity of HDACs by detecting the deacetylation of a fluorogenic substrate.[18][19][20][21][22]

Materials:

-

Nuclear extract or purified HDAC enzyme

-

HDAC assay buffer

-

Fluorogenic HDAC substrate

-

Developer solution

-

HDAC inhibitor (e.g., Trichostatin A) as a positive control

-

96-well black plates

-

Fluorescence plate reader

Procedure:

-

Reaction Setup: In a 96-well plate, combine the nuclear extract or purified HDAC enzyme with the HDAC assay buffer and the test compound at various concentrations.

-

Substrate Addition: Add the fluorogenic HDAC substrate to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Development: Add the developer solution to each well and incubate at room temperature for 15 minutes.

-

Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percent inhibition and determine the IC50 value.

MAOs are enzymes involved in the metabolism of neurotransmitters. MAO inhibitors are used in the treatment of depression and neurodegenerative diseases.[23][24] Phenylacetamide derivatives have been investigated as MAO inhibitors, making this a plausible target class for 2-Methyl-4-(trifluoromethoxy)phenylacetic acid derivatives.[25]

This assay measures the production of hydrogen peroxide, a byproduct of MAO activity.[4][26][27][28][29]

Materials:

-

Purified recombinant human MAO-A and MAO-B

-

MAO assay buffer

-

MAO substrate (e.g., p-tyramine)

-

Fluorogenic probe (e.g., Amplex Red)

-

Horseradish peroxidase (HRP)

-

Known MAO inhibitors (e.g., clorgyline for MAO-A, pargyline for MAO-B)

-

96-well black plates

-

Fluorescence plate reader

Procedure:

-

Reaction Setup: In a 96-well plate, combine the MAO enzyme, MAO assay buffer, HRP, and the fluorogenic probe. Add the test compound at various concentrations.

-

Incubation: Pre-incubate the mixture for a short period.

-

Reaction Initiation: Add the MAO substrate to start the reaction.

-

Measurement: Monitor the increase in fluorescence over time in a kinetic mode.

-

Data Analysis: Determine the rate of reaction and calculate the percent inhibition to derive the IC50 value.

Target Identification and Validation Strategies

For novel derivatives of 2-Methyl-4-(trifluoromethoxy)phenylacetic acid with unknown targets, a systematic approach to target identification and validation is essential.

Unbiased Target Identification

-

Activity-Based Protein Profiling (ABPP): This powerful chemical proteomics technique uses reactive probes to covalently label the active sites of enzymes in a complex proteome. A derivative of the compound of interest can be modified to create an ABPP probe, allowing for the identification of its direct targets.

-

Chemical Proteomics: This broader field encompasses various techniques, including affinity chromatography-mass spectrometry, where an immobilized version of the compound is used to "fish" for its binding partners in a cell lysate.

Caption: Workflow for affinity-based target identification.

Computational Approaches

-

Molecular Docking: In silico docking studies can predict the binding mode and affinity of the compounds to the three-dimensional structures of potential target proteins. This can help prioritize experimental validation efforts. Recent studies have successfully used molecular docking to investigate the interactions of phenylacetic acid derivatives with various biological targets, including DNA and kinases.[1][14][27][28]

Data Summary

The following table summarizes hypothetical inhibitory/activation data for a series of 2-Methyl-4-(trifluoromethoxy)phenylacetic acid derivatives against the potential targets discussed. This table is for illustrative purposes to guide data presentation.

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | PPARγ EC50 (µM) | Kinase X IC50 (µM) | HDAC1 IC50 (µM) | MAO-B IC50 (µM) |

| Derivative 1 | >100 | 0.5 | 10 | 2.5 | >50 | 15 |

| Derivative 2 | 50 | 0.2 | >50 | 0.8 | 20 | >50 |

| Derivative 3 | >100 | 1.2 | 5 | >50 | >50 | 8 |

Conclusion and Future Directions

The 2-Methyl-4-(trifluoromethoxy)phenylacetic acid scaffold holds considerable promise for the development of novel therapeutics. The primary and most validated targets for this class of compounds are the COX enzymes, with the potential for achieving COX-2 selectivity. However, as outlined in this guide, there are compelling reasons to explore other target families, including nuclear receptors, kinases, HDACs, and MAOs.

Future research in this area should focus on:

-

Systematic Structure-Activity Relationship (SAR) Studies: To understand how modifications to the core scaffold affect potency and selectivity for different targets.

-

Unbiased Target Identification: For derivatives with interesting phenotypic effects but unknown mechanisms of action.

-

In Vivo Efficacy and Safety Studies: To translate in vitro findings into preclinical and, ultimately, clinical applications.

By employing the experimental strategies and considering the potential targets discussed in this guide, researchers can unlock the full therapeutic potential of this versatile and promising class of compounds.

References

- BenchChem. (2025). Application Notes and Protocols for Monoamine Oxidase A and B Inhibition Assays. BenchChem.

- Gray, S. G., & Dang, W. (2010). Preparation and Biochemical Analysis of Classical Histone Deacetylases. Methods in Molecular Biology, 632, 15–33.

- Cui, Y., et al. (2016). Expression, Purification and Enzymatic Assay of Plant Histone Deacetylases. Bio-protocol, 6(24), e2071.

- Lu, Y., et al. (2019). 2.2. Human Monoamine Oxidase Inhibition Assay. Bio-protocol, 9(13), e3288.

- Promega Corporation. (2022). Kinase Selectivity Profiling System: General Panel Protocol.

- Herraiz, T., & Guillén, H. (2018). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods in Molecular Biology, 1704, 129–141.

- Cayman Chemical. (2021). HDAC Fluorometric Activity Assay Kit. Cayman Chemical.

- Sigma-Aldrich. (2023). Monoamine Oxidase (MAO) Inhibitor Screening Kit (MAK520). Sigma-Aldrich.

- Abcam. (2023). Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) (ab156064). Abcam.

- Bio-Techne. (2022). HDAC Cell-Based Assay Kit. Bio-Techne.

- Chen, J., et al. (2014). A Peroxidase-linked Spectrophotometric Assay for the Detection of Monoamine Oxidase Inhibitors. Molecules, 19(7), 9497–9507.

- Martens, S., et al. (2024). In vitro kinase assay. protocols.io.

- Kim, J., & Choi, K. (2016). In vitro NLK Kinase Assay. Bio-protocol, 6(14), e1874.

- Celtarys. (2023, August 14). Biochemical assays for kinase activity detection. Celtarys.

- Kalgutkar, A. S., et al. (2000). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Proceedings of the National Academy of Sciences, 97(2), 925–930.

- Thermo Fisher Scientific. (2023). LanthaScreen® Kinase Activity Assays. Thermo Fisher Scientific.

- Scientific Figure on ResearchGate. (n.d.). Experimental IC50 values and transactivation activity of the selected compounds.

- BenchChem. (2025). Technical Support Center: Controlling for COX-1 Inhibition in Cox-2-IN-1 Experiments. BenchChem.

- Li, Y., et al. (2007). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. Combinatorial Chemistry & High Throughput Screening, 10(5), 347–353.

- Bisson, W. H., et al. (2021). In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. Environmental Health Perspectives, 129(9), 097003.

- Khan, O., & La Thangue, N. B. (2012). Histone deacetylase inhibitors: pharmacotherapeutic implications as epigenetic modifier. Current Pharmaceutical Design, 18(27), 4155–4166.

- Wu, Y., et al. (2019). Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. Journal of Medicinal Chemistry, 62(13), 6083–6101.

- Wu, Y., et al. (2019). Discovery of 2-(4-chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors (GISTs).

- Hurst, C. H., & Waxman, D. J. (2003). Activation of PPARalpha and PPARgamma by environmental phthalate monoesters. Toxicological Sciences, 74(2), 297–308.

- Frey, R. R., et al. (2002). Trifluoromethyl ketones as inhibitors of histone deacetylase. Bioorganic & Medicinal Chemistry Letters, 12(23), 3443–3447.

- ResearchGate. (n.d.). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole....

- ResearchGate. (n.d.). Experimental EC50 values and efficacy for compounds on chimeric FXR....

- ResearchGate. (n.d.). Examples of known monoamine oxidase (MAO) inhibitors bearing an acetamide group.

- BenchChem. (n.d.). 1,3-thiazol-5-yl]methylsulfonyl]phenoxy]acetic acid. BenchChem.

- Finnin, M. S., et al. (1999). Structures of a histone deacetylase homologue bound to the TSA and SAHA inhibitors.

- Mathew, B., et al. (2016).

- Aliabadi, A., et al. (2012). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 11(3), 833–839.

- Baker, G. B., et al. (1991). Metabolism of Monoamine Oxidase Inhibitors.

- Khan, H., et al. (2022). Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. Molecules, 27(13), 4297.

- Salehi, B., et al. (2021). Naturally Occurring Compounds Targeting Peroxisome Proliferator Receptors: Potential Molecular Mechanisms and Future Perspectives for Promoting Human Health. Molecules, 26(21), 6649.

- Griffin, R. J., et al. (2009). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Organic & Biomolecular Chemistry, 7(23), 4947–4961.

- Marek, L., et al. (2013). Histone Deacetylase (HDAC) Inhibitors with a Novel Connecting Unit Linker Region Reveal a Selectivity Profile for HDAC4 and HDAC. Journal of Medicinal Chemistry, 56(2), 427–436.

- Wikipedia. (n.d.). Category:Monoamine oxidase inhibitors. Wikipedia.

- Sippl, W., & Jung, M. (2023). Histone Acetyltransferase and Deacetylase Inhibitors—New Aspects and Developments. International Journal of Molecular Sciences, 24(23), 17042.

- Brandt, S. D., et al. (2018). Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro. Drug Testing and Analysis, 10(10), 1533–1544.

- YouTube. (2020, November 15). Calculating an IC50 value and its Margin of Error. YouTube.

Sources

- 1. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Activation of PPARalpha and PPARgamma by environmental phthalate monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. FXR Agonist|2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfonyl]phenoxy]acetic acid [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. ijbcp.com [ijbcp.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 12. Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. protocols.io [protocols.io]

- 14. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 16. scispace.com [scispace.com]

- 17. Trifluoromethyl ketones as inhibitors of histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Preparation and Biochemical Analysis of Classical Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bio-protocol.org [bio-protocol.org]

- 20. cdn.caymanchem.com [cdn.caymanchem.com]

- 21. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]

- 22. resources.bio-techne.com [resources.bio-techne.com]

- 23. researchgate.net [researchgate.net]

- 24. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. bio-protocol.org [bio-protocol.org]

- 28. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 29. A Peroxidase-linked Spectrophotometric Assay for the Detection of Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction and Profiling of 2-Methyl-4-(trifluoromethoxy)phenylacetic Acid: A Technical Guide for Lead Optimization

Executive Summary & Molecular Rationale

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups profoundly influences a molecule's physicochemical and biological properties. 2-Methyl-4-(trifluoromethoxy)phenylacetic acid (SMILES: CC1=C(CC(=O)O)C=CC(=C1)OC(F)(F)F) represents a highly privileged scaffold.

The molecule combines two critical pharmacophores:

-

The Phenylacetic Acid Core: A well-established moiety in non-steroidal anti-inflammatory drugs (NSAIDs) and targeted receptor agonists, characterized by a pKa of ~4.2, rendering it predominantly ionized at physiological pH (7.4).

-

The Trifluoromethoxy (-OCF₃) Group: Often termed a "super-halogen," this group acts as a highly lipophilic (Hansch π = +1.04), electron-withdrawing substituent. It enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the para position while significantly increasing membrane permeability .

This whitepaper details a self-validating in silico workflow to predict the quantum mechanical, pharmacokinetic (ADMET), and target-binding properties of this compound.

Quantum Mechanical (DFT) Profiling

Causality Behind the Protocol

The -OCF₃ group exhibits complex conformational behavior. Unlike a standard methoxy group, which tends to remain coplanar with the aromatic ring to maximize p-π conjugation, the -OCF₃ group frequently adopts an orthogonal conformation. This shift minimizes steric clashes and electronic repulsion from the highly electronegative fluorine atoms. To accurately model this geometry and the resulting electronic distribution, Density Functional Theory (DFT) is mandatory.

We utilize the B3LYP functional paired with the 6-311+G(d,p) basis set . The inclusion of diffuse functions (+) is non-negotiable here; they are required to accurately model the expanded electron clouds of the anionic carboxylate and the fluorine lone pairs .

Protocol 1: DFT Geometry Optimization & Validation

-

Initial Conformer Generation: Generate the 3D conformer from the SMILES string using RDKit. Apply the MMFF94 force field for initial energy minimization to resolve severe steric clashes.

-